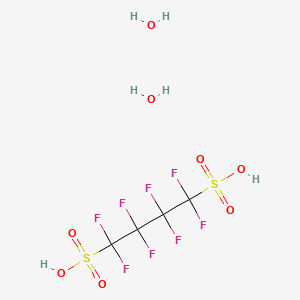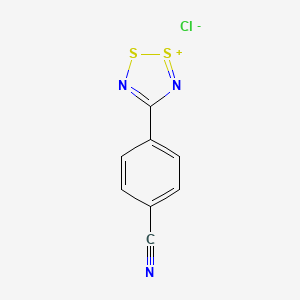
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride is a heterocyclic compound that contains a dithiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride typically involves the reaction of 4-cyanophenylhydrazine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the dithiadiazole ring. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the dithiadiazole ring.
Solvent: Common solvents used in this reaction include dichloromethane or chloroform.
Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiadiazole ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiadiazole derivatives.
Substitution: Various substituted dithiadiazole compounds.
科学研究应用
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to a decrease in their activity.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
相似化合物的比较
Similar Compounds
- 4-Cyanophenyl isocyanate
- (4-Cyanophenyl)methanesulfonyl chloride
Comparison
4-(4-Cyanophenyl)-1,2,3,5-dithiadiazol-1-ium chloride is unique due to its dithiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers:
- Enhanced Stability : The dithiadiazole ring provides greater stability under various conditions.
- Versatile Reactivity : The compound can undergo a wide range of chemical reactions, making it a valuable intermediate in synthesis.
- Potential Biological Activity : Its unique structure allows for potential interactions with biological targets, making it a candidate for drug development.
属性
CAS 编号 |
141949-41-9 |
|---|---|
分子式 |
C8H4ClN3S2 |
分子量 |
241.7 g/mol |
IUPAC 名称 |
4-(1,2,3,5-dithiadiazol-1-ium-4-yl)benzonitrile;chloride |
InChI |
InChI=1S/C8H4N3S2.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H;1H/q+1;/p-1 |
InChI 键 |
TWFUWERTWFHBJM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=NS[S+]=N2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


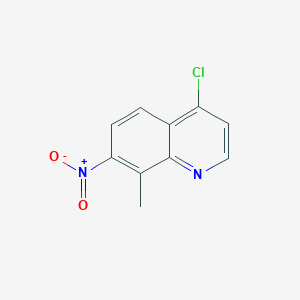
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

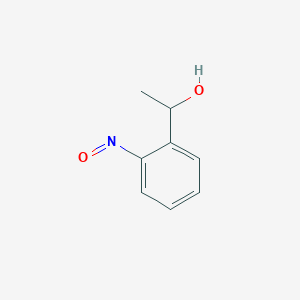
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)
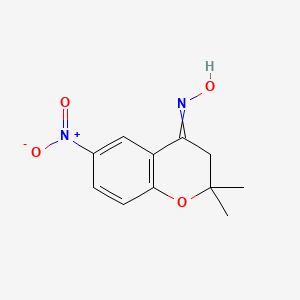
![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
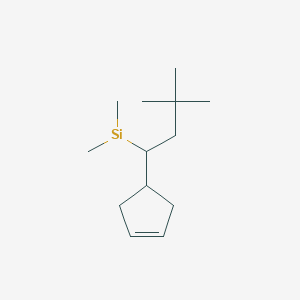
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
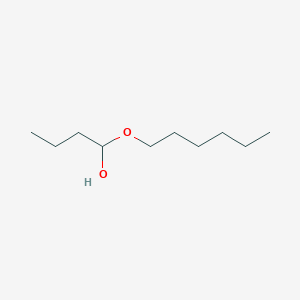
silane](/img/structure/B12548260.png)

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
